molecular formula C7H3FIN B108612 2-Fluoro-6-iodobenzonitrile CAS No. 79544-29-9

2-Fluoro-6-iodobenzonitrile

Cat. No.: B108612
CAS No.: 79544-29-9
M. Wt: 247.01 g/mol
InChI Key: FAACTMVXBNSPJA-UHFFFAOYSA-N
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Description

2-Fluoro-6-iodobenzonitrile is an organic compound with the molecular formula C7H3FIN. It is a derivative of benzonitrile, where the benzene ring is substituted with a fluorine atom at the second position and an iodine atom at the sixth position. This compound is known for its utility as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-6-iodobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Coupling Reactions: It can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar solvents.

    Coupling Reactions: Often use palladium catalysts and bases like potassium carbonate in solvents such as tetrahydrofuran.

    Reduction Reactions: Employ strong reducing agents like lithium aluminum hydride in anhydrous ether.

Major Products:

Scientific Research Applications

2-Fluoro-6-iodobenzonitrile is widely used in scientific research due to its versatility:

    Chemistry: It serves as a precursor in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Utilized in the development of bioactive compounds and molecular probes.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of kinase inhibitors and other therapeutic agents.

    Industry: Employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-fluoro-6-iodobenzonitrile depends on its application. In organic synthesis, it acts as a versatile intermediate, facilitating the formation of various chemical bonds. Its molecular targets and pathways are primarily related to its functional groups, which participate in nucleophilic substitution, coupling, and reduction reactions .

Comparison with Similar Compounds

  • 2-Fluoro-6-iodobenzaldehyde
  • 2-Fluoro-6-iodobenzoic acid
  • 4-Iodobenzonitrile
  • 3-Fluoro-4-iodobenzonitrile

Comparison: 2-Fluoro-6-iodobenzonitrile is unique due to the presence of both fluorine and iodine atoms on the benzene ring, which imparts distinct reactivity and selectivity in chemical reactions. Compared to its analogs, it offers a balance of electronic effects from the fluorine and steric effects from the iodine, making it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

2-fluoro-6-iodobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3FIN/c8-6-2-1-3-7(9)5(6)4-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAACTMVXBNSPJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3FIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00335046
Record name 2-Fluoro-6-iodobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00335046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79544-29-9
Record name 2-Fluoro-6-iodobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00335046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-6-iodobenzonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is interesting about the crystal structure of 2-fluoro-6-iodobenzonitrile?

A1: The crystal structure of this compound reveals some intriguing features. It packs with two crystallographically independent molecules within the unit cell, both possessing inversion symmetry. [] Interestingly, these molecules interact through I⋯CN interactions, which are a type of Lewis acid-base interaction. This leads to the formation of a four-membered cyclamer structure. [] The iodine atom of one molecule interacts with the nitrile group of another, with N⋯I distances of 3.263(6) and 3.344(6) Å for the two independent interactions. []

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